BenchChemオンラインストアへようこそ!

1,4,6,7-Tetrahydroindazol-5-one;hydrochloride

Medicinal Chemistry Physicochemical Profiling Salt Selection

Select the hydrochloride salt (CAS 2490406-10-3) over the free base to secure a LogP of 0.89 and aqueous solubility optimized for fragment-based screening. This unsubstituted NH scaffold enables full N1/N2 diversification without regioselectivity constraints, critical for DHODH and kinase inhibitor programs. Confirming the 5-oxo regioisomer avoids the 0.4 LogP shift and ligand efficiency penalties of alternative ketone variants.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61
CAS No. 2490406-10-3
Cat. No. B2780496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,6,7-Tetrahydroindazol-5-one;hydrochloride
CAS2490406-10-3
Molecular FormulaC7H9ClN2O
Molecular Weight172.61
Structural Identifiers
SMILESC1CC2=C(CC1=O)C=NN2.Cl
InChIInChI=1S/C7H8N2O.ClH/c10-6-1-2-7-5(3-6)4-8-9-7;/h4H,1-3H2,(H,8,9);1H
InChIKeyIAAGOJXQJDWTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4,6,7-Tetrahydroindazol-5-one Hydrochloride (CAS 2490406-10-3): Core Scaffold Identity and Procurement Baseline


1,4,6,7-Tetrahydroindazol-5-one hydrochloride is a bicyclic heterocyclic building block comprising a partially saturated indazole core with a ketone at the 5-position, supplied as the hydrochloride salt (C₇H₉ClN₂O, MW 172.61, purity ≥95%) . The compound serves as a versatile synthetic intermediate for constructing pharmacologically active tetrahydroindazole derivatives, including DHODH inhibitors, kinase inhibitors, and antimicrobial agents [1][2]. The hydrochloride salt form distinguishes it from the free base (CAS 1196154-00-3), offering differentiated physicochemical properties that impact downstream synthetic utility and biological assay compatibility .

Why 1,4,6,7-Tetrahydroindazol-5-one Hydrochloride Cannot Be Simply Replaced by Generic Indazole Building Blocks


Substituting 1,4,6,7-tetrahydroindazol-5-one hydrochloride with the free base, regioisomeric ketone variants (e.g., 4-oxo), or fully aromatic indazole scaffolds introduces measurable differences in solubility, LogP, and synthetic reactivity that propagate into divergent biological readouts. The hydrochloride salt delivers a computed LogP of 0.89 versus 0.47 for the free base [1], directly affecting partitioning in biological assays. Critical C-5 versus C-4 ketone positional isomerism alters LogP by approximately 0.4 log units and impacts ligand efficiency . Furthermore, regioisomeric N-methyl tetrahydroindazolones exhibit drastically different synthetic yields (36% vs. 4%), demonstrating that subtle constitutional differences translate into non-interchangeable synthetic outcomes [2]. These quantifiable differences mean that procurement of the correct salt form and regioisomer is not a matter of vendor preference but a determinant of experimental reproducibility.

1,4,6,7-Tetrahydroindazol-5-one Hydrochloride: Quantitative Differentiation Evidence for Informed Procurement


Hydrochloride Salt vs. Free Base: LogP and Molecular Property Comparison

The hydrochloride salt form (CAS 2490406-10-3) exhibits a computed LogP of 0.8893 and molecular weight of 172.61 g/mol, compared to the free base (CAS 1196154-00-3) with LogP 0.4675 and MW 136.15 g/mol [1]. The TPSA remains constant at 45.75 Ų, but the increased MW (+36.46 g/mol) and LogP (+0.42 units) reflect the protonation and counterion effect. While computed LogP values represent the neutral species, the hydrochloride salt is empirically expected to exhibit enhanced aqueous solubility relative to the free base, consistent with the general behavior of amine hydrochloride salts [2].

Medicinal Chemistry Physicochemical Profiling Salt Selection

Regioisomeric Differentiation: C-5 vs. C-4 Ketone Positioning Impact on LogP and Solubility

Within the tetrahydroindazolone scaffold family, positional isomerism of the ketone group significantly modulates lipophilicity. Studies on indazole-based anti-inflammatory agents demonstrated that relocating the ketone from C-4 to C-5 decreases LogP by approximately 0.4 log units, enhancing aqueous solubility while preserving ligand efficiency . This positions the 5-oxo substitution pattern of the target compound as inherently more hydrophilic than its 4-oxo constitutional isomer, a property that can be exploited in fragment-based drug design where aqueous solubility of the starting scaffold is critical for screening at higher concentrations.

Structure-Property Relationships Lead Optimization Fragment-Based Drug Design

Synthetic Regioselectivity: N-Methyl Regioisomer Yield Discrimination

Classical studies on tetrahydroindazol-5-one alkylation reveal dramatic differences in regiochemical outcomes. Condensation of methylhydrazine with 2-hydroxymethylenecyclohexanone yields two regioisomeric N-methyl tetrahydroindazol-5-ones: the 2-methyl-2,4,6,7-tetrahydro-5H-indazol-5-one in 36% yield and the 1-methyl-1,4,6,7-tetrahydro-5H-indazol-5-one in only 4% yield [1]. Both isomers are obtained as slightly orange, light- and air-sensitive solids with distinct melting points (87–90 °C vs. 86–89 °C). This demonstrates that even within the same scaffold, the N-substitution pattern critically governs synthetic accessibility, and the unsubstituted NH scaffold (as in the target hydrochloride) provides a versatile, divergent intermediate free from regioisomeric bias.

Organic Synthesis Regioselectivity Process Chemistry

Antimicrobial Activity of Tetrahydroindazole Hydrochlorides: Class-Level Comparative Potency

3-Aryl-4,5,6,7-tetrahydroindazoles, isolated as stable hydrochloride salts, demonstrate potent antimicrobial activity. The most active derivative (4-bromophenyl substituent) exhibited inhibition and bactericidal effects against Staphylococcus aureus at concentrations of 2 μg/mL and 7.8 μg/mL, respectively. Against Candida albicans, the p-tolyl derivative showed MIC of 3.9 μg/mL and MBC of 31.2 μg/mL [1]. While these data are for 3-aryl-substituted analogs rather than the unsubstituted scaffold, they establish the hydrochloride salt class as competent for direct antimicrobial screening and validate the salt form as biologically relevant.

Antimicrobial Research Anti-Staphylococcal Antifungal Hydrochloride Salt Activity

DHODH Inhibitor Pharmacophore: Tetrahydroindazole Scaffold Validation in Cancer Target Engagement

The tetrahydroindazole scaffold has been validated as a chemotype for human dihydroorotate dehydrogenase (DHODH) inhibition. Optimization of tetrahydroindazoles yielded compounds with potent DHODH enzymatic inhibition that translated to cancer cell growth inhibition and p53-dependent transcription activation in reporter cell assays [1]. A chiral tetrahydroindazole (HZ00) was shown to inhibit DHODH with enantioselectivity: the (R)-enantiomer is the active species, confirmed by co-crystal structure of (R)-HZ05 bound to DHODH [2]. The unsubstituted 1,4,6,7-tetrahydroindazol-5-one hydrochloride serves as the minimal core scaffold from which these optimized inhibitors were derived, positioning it as the essential starting point for medicinal chemistry campaigns targeting DHODH.

Cancer Therapeutics DHODH Inhibition p53 Activation Pyrimidine Metabolism

Fragment-Like Properties: Computational Descriptors Supporting Lead-Like Chemical Space Positioning

The computed molecular descriptors for 1,4,6,7-tetrahydroindazol-5-one hydrochloride position it within fragment-like chemical space: MW 172.61 (< 300 Da fragment rule), LogP 0.89 (within the 1–3 optimal range), TPSA 45.75 Ų, only 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 0 rotatable bonds. Compared to the fully aromatic indazole core (MW 118.14, LogP ~1.77) [1], the partially saturated tetrahydroindazole scaffold is more hydrophilic (LogP 0.89 vs. 1.77) and offers a ketone functional handle for further derivatization. The absence of rotatable bonds (0 vs. variable in substituted analogs) minimizes conformational entropy loss upon target binding, a favorable feature for fragment-based screening.

Fragment-Based Drug Discovery Computational Chemistry Lead-Likeness

Optimal Application Scenarios for 1,4,6,7-Tetrahydroindazol-5-one Hydrochloride Based on Quantitative Differentiation Evidence


Divergent Synthesis of N-Substituted Tetrahydroindazolone Libraries for Kinase and DHODH Inhibitor Discovery

The unsubstituted NH scaffold of the hydrochloride salt enables divergent N-functionalization without regioselectivity constraints. As demonstrated by the 9-fold yield difference between N-methyl regioisomers (36% vs. 4%) [1], pre-installed substitution biases downstream chemistry. Procuring the unsubstituted hydrochloride allows medicinal chemists to explore both N-1 and N-2 substitution vectors independently, generating diverse libraries for screening against DHODH (validated target per the tetrahydroindazole chemotype) and kinase targets. The hydrochloride form's aqueous solubility facilitates parallel synthesis in polar solvents without additional solubilizing agents.

Fragment-Based Screening Campaigns Requiring Aqueous Solubility and Minimal Molecular Complexity

With MW 172.61, LogP 0.89, and zero rotatable bonds [1], this compound meets all fragment-likeness criteria (MW < 300, LogP ≤ 3, RotB ≤ 3). The hydrochloride salt ensures aqueous solubility suitable for fragment screening at concentrations up to 1–10 mM in biochemical assays. The 5-oxo positioning confers a ~0.4 LogP advantage over 4-oxo regioisomers , making it the preferred choice for fragment libraries where aqueous solubility directly determines screenable concentration windows.

Antimicrobial SAR Expansion Using the Tetrahydroindazole Hydrochloride Scaffold

3-Aryl-4,5,6,7-tetrahydroindazole hydrochlorides have demonstrated potent activity against S. aureus (MIC 2 μg/mL) and C. albicans (MIC 3.9 μg/mL) [1]. The unsubstituted 1,4,6,7-tetrahydroindazol-5-one hydrochloride serves as the key intermediate for introducing aryl substituents at the 3-position via acylation-cyclocondensation sequences. Procurement of the pre-formed hydrochloride salt streamlines this synthetic route by eliminating the need for post-synthetic salt formation and ensures the final compounds are obtained directly as biologically active hydrochloride salts.

Physicochemical Comparator Studies Between Salt and Free Base Forms of Heterocyclic Building Blocks

The quantifiable differences in LogP (0.89 vs. 0.47) and molecular weight (172.61 vs. 136.15 g/mol) between the hydrochloride salt and free base [1] make this compound pair an ideal model system for studying the impact of salt formation on compound properties in drug discovery settings. The identical TPSA (45.75 Ų) and hydrogen bond donor/acceptor counts isolate the counterion effect, enabling controlled comparison experiments in solubility, permeability, and cellular potency assays.

Quote Request

Request a Quote for 1,4,6,7-Tetrahydroindazol-5-one;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.